molecular formula C28H34N2O4S B301430 ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301430
M. Wt: 494.6 g/mol
InChI Key: LKDAHCFKQSTCBM-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate, also known as DRAQ5, is a fluorescent dye used in scientific research applications. It is a member of the cyanine dye family and is commonly used as a DNA stain in flow cytometry and microscopy.

Mechanism of Action

Ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a fluorescent dye that intercalates with DNA. It binds to the minor groove of double-stranded DNA and emits fluorescence upon excitation with a laser. The fluorescence emission of ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is proportional to the amount of DNA present in the sample, making it a useful tool for quantifying DNA content.
Biochemical and Physiological Effects:
ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate has been shown to have low toxicity and does not affect cell viability or proliferation. It is also stable under a wide range of experimental conditions, making it a reliable tool for DNA quantification.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is its high sensitivity and low toxicity. It is also stable under a wide range of experimental conditions, making it a reliable tool for DNA quantification. However, ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is not suitable for live cell imaging as it requires fixation of the cells prior to staining.

Future Directions

There are several potential future directions for the use of ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate in scientific research. One area of interest is the development of new applications for ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate in live cell imaging. Another potential direction is the use of ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate in combination with other fluorescent dyes to enable multiplex imaging of cellular structures and processes. Additionally, there is potential for the use of ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate in the development of new diagnostic tools for cancer and other diseases.

Synthesis Methods

The synthesis of ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate involves the reaction of 2-amino-4-(diethylamino)phenol with ethyl 2-bromo-3-oxobutanoate to form an intermediate product. This intermediate is then reacted with 4-ethylaniline and 2-ethoxybenzaldehyde to form the final product, ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate.

Scientific Research Applications

Ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is commonly used as a DNA stain in flow cytometry and microscopy. It is a popular alternative to traditional DNA stains, such as propidium iodide, due to its high sensitivity and low toxicity. ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is also used in cell viability assays and is capable of detecting apoptotic and necrotic cells.

properties

Product Name

ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C28H34N2O4S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C28H34N2O4S/c1-6-19-11-14-21(15-12-19)29-27-25(28(32)34-10-5)26(31)24(35-27)17-20-13-16-22(30(7-2)8-3)18-23(20)33-9-4/h11-18,29H,6-10H2,1-5H3/b24-17-

InChI Key

LKDAHCFKQSTCBM-ULJHMMPZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=C(C=C(C=C3)N(CC)CC)OCC)/S2)C(=O)OCC

SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=C(C=C(C=C3)N(CC)CC)OCC)S2)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=C(C=C(C=C3)N(CC)CC)OCC)S2)C(=O)OCC

Origin of Product

United States

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